4'-Bromo-2',5'-difluorophenacyl bromide
Overview
Description
4’-Bromo-2’,5’-difluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2F2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’,5’-difluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide. One common method includes the following steps:
Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst to introduce the bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of 4’-Bromo-2’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’,5’-difluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4’-Bromo-2’,5’-difluorophenacyl bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of kinase inhibitors.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’,5’-difluorophenacyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-difluoroanisole: Used as an inhibitor of cyclin-dependent kinases.
2-Bromo-5-fluoropyridine: Undergoes palladium-catalyzed coupling reactions.
2,4-Difluorobenzyl bromide: Used in organic synthesis as a building block.
Uniqueness
4’-Bromo-2’,5’-difluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHCILDTNDKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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